molecular formula C11H11FN2 B11813403 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole

Cat. No.: B11813403
M. Wt: 190.22 g/mol
InChI Key: LYOMKWDUOGGEBW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group and two methyl groups on the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,5-dimethylimidazole.

    Condensation Reaction: The 4-fluoroaniline is reacted with glyoxal in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 2,5-dimethylimidazole under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring.

    N-arylsulfonyl-3-acetylindole: Contains a fluorophenyl group and an indole ring.

Uniqueness: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylimidazole

InChI

InChI=1S/C11H11FN2/c1-8-7-13-9(2)14(8)11-5-3-10(12)4-6-11/h3-7H,1-2H3

InChI Key

LYOMKWDUOGGEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C2=CC=C(C=C2)F)C

Origin of Product

United States

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